molecular formula C22H13BrClNO2 B12042302 4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355433-73-7

4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate

Katalognummer: B12042302
CAS-Nummer: 355433-73-7
Molekulargewicht: 438.7 g/mol
InChI-Schlüssel: VLIHRKXNRHFMPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is an organic compound with the molecular formula C22H13BrClNO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The presence of both chloro and bromo substituents on the phenyl rings enhances its reactivity and potential for various chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of recyclable catalysts and green chemistry principles can further enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of both chloro and bromo substituents on the phenyl rings, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

355433-73-7

Molekularformel

C22H13BrClNO2

Molekulargewicht

438.7 g/mol

IUPAC-Name

(4-chlorophenyl) 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H13BrClNO2/c23-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)25-21)22(26)27-17-11-9-16(24)10-12-17/h1-13H

InChI-Schlüssel

VLIHRKXNRHFMPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.